molecular formula C9H15N3 B1450436 (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine CAS No. 1509110-57-9

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

Cat. No. B1450436
CAS RN: 1509110-57-9
M. Wt: 165.24 g/mol
InChI Key: MAANHVTZLCGSLR-UHFFFAOYSA-N
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Description

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine, also known as MTIM, is a novel compound with potential applications in scientific research.

Scientific Research Applications

Pharmacological Interactions and Selectivity

Research on the selectivity and potency of chemical inhibitors, including indazole derivatives, has been crucial in understanding drug-drug interactions mediated by Cytochrome P450 enzymes. These studies are foundational for predicting metabolism-based drug interactions, especially when multiple drugs are coadministered. Indazole derivatives have been identified for their potential to serve as selective inhibitors across various CYP isoforms, which is essential for deciphering the involvement of specific CYP isoforms in the metabolism of drugs (Khojasteh et al., 2011).

Therapeutic Applications

Indazole scaffolds form the basis of compounds with significant pharmacological importance, showing promise in anticancer and anti-inflammatory therapies. Recent patents highlight the development of novel indazole-based therapeutic agents with applications in treating disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Neurochemistry and Neurotoxicity

Investigations into the neurochemical effects of MDMA, a structurally related compound to indazoles, have revealed insights into its acute and long-term impacts on neurotransmission. This research is pertinent to understanding the potential neurotoxicity of related compounds on serotonin neurons, which could inform the safety profiles of new indazole-based drugs (Mckenna & Peroutka, 1990).

Biochemical Analysis

Biochemical Properties

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with matrix metalloproteinases (MMPs), which are crucial for tissue remodeling and repair . These interactions highlight the compound’s potential in modulating inflammatory and repair processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . The compound can modulate gene expression, leading to changes in the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like COX-2, inhibiting their activity . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and enzyme activity . These findings suggest that the compound’s effects are both time-dependent and context-specific.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . These localization patterns are important for understanding the compound’s mechanism of action.

properties

IUPAC Name

(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAANHVTZLCGSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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